Ethyl 1H-indole-6-carboxylate
Overview
Description
Ethyl 1H-indole-6-carboxylate is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 1H-indole-6-carboxylate is1S/C11H11NO2/c1-2-14-11(13)9-4-3-8-5-6-12-10(8)7-9/h3-7,12H,2H2,1H3
. This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis
Ethyl 1H-indole-6-carboxylate is used as a reactant in the synthesis of N-substituted indole derivatives as novel Mcl-1 inhibitors . More detailed information about its chemical reactions is not available in the retrieved sources.Physical And Chemical Properties Analysis
Ethyl 1H-indole-6-carboxylate is a solid substance at room temperature . It should be stored in a dark place, sealed in dry conditions .Scientific Research Applications
Synthetic Applications
Ethyl 1H-indole-6-carboxylate is primarily utilized in the synthesis of various indole derivatives, a core structure in many biologically active compounds. One study describes the Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate, demonstrating its utility in producing acylated indoles with specific functional groups or hetero atoms. This process notably occurs at the C3-position or on the benzene moiety of the indole nucleus, highlighting the compound's versatility in synthetic chemistry (Tani et al., 1990). Additionally, a novel strategy for indole synthesis from ethyl pyrrole-2-carboxylate has been developed, further showcasing the compound's significance in synthesizing functionally diverse indoles (Tani et al., 1996).
Chemical Transformations
Ethyl 1H-indole-6-carboxylate also plays a crucial role in chemical transformations, such as the synthesis of formyl-1H-indole-2-carboxylates. This process involves the conversion of sulfomethyl groups to formyl functions, demonstrating the compound's utility in producing valuable synthetic intermediates (Pete et al., 2006). Furthermore, the compound has been used in the preparation of various substituted ethyl 1-ethyl-1H-indole-2-carboxylates, which are of interest in the development of new antiarrhythmic agents (Javed & Shattat, 2005).
Pharmaceutical Research
In pharmaceutical research, ethyl 1H-indole-6-carboxylate derivatives have been explored for their potential anti-hepatitis B virus activities. A series of ethyl 5-hydroxyindole-3-carboxylates were synthesized and evaluated, with some compounds showing significant anti-HBV activity, surpassing that of the positive control, lamivudine. This highlights the compound's potential in developing new antiviral agents (Zhao et al., 2006)
Safety And Hazards
Future Directions
Indoles, including Ethyl 1H-indole-6-carboxylate, are significant heterocyclic systems in natural products and drugs . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the exploration of their biological properties are potential future directions .
properties
IUPAC Name |
ethyl 1H-indole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)9-4-3-8-5-6-12-10(8)7-9/h3-7,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAKZTRHBLCYKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569983 | |
Record name | Ethyl 1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1H-indole-6-carboxylate | |
CAS RN |
50820-64-9 | |
Record name | Ethyl 1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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